molecular formula C22H25N3O2S B14998797 2-(ethylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(ethylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B14998797
M. Wt: 395.5 g/mol
InChI Key: ZFBISEKNIAPWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ETHYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound belonging to the class of pyrimidoquinolines. This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a dimethyl group, and a methyphenyl group attached to a pyrimidoquinoline core. The compound’s structure imparts specific chemical and physical properties that make it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(ETHYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe final steps often involve cyclization and oxidation to form the desired pyrimidoquinoline structure .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-(ETHYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and affecting biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar compounds include other pyrimidoquinolines and quinoline derivatives. Compared to these, 2-(ETHYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to its specific functional groups and structural configuration. This uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

2-ethylsulfanyl-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C22H25N3O2S/c1-5-28-21-24-19-18(20(27)25-21)16(13-8-6-12(2)7-9-13)17-14(23-19)10-22(3,4)11-15(17)26/h6-9,16H,5,10-11H2,1-4H3,(H2,23,24,25,27)

InChI Key

ZFBISEKNIAPWQS-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)C)C(=O)N1

Origin of Product

United States

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